molecular formula C10H7NOS B13947820 2-Methylbenzofuro[4,5-d]thiazole

2-Methylbenzofuro[4,5-d]thiazole

Cat. No.: B13947820
M. Wt: 189.24 g/mol
InChI Key: JXGWTAZXILJVDY-UHFFFAOYSA-N
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Description

2-Methylbenzofuro[4,5-d]thiazole is a fused heterocyclic compound comprising a benzofuran ring system annulated with a thiazole moiety. The methyl group at the 2-position likely influences its electronic and steric properties, modulating reactivity and biological interactions. Fused thiazole derivatives are widely studied for their pharmacological relevance, including anticancer, antiviral, and enzyme-inhibitory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzofuro[4,5-d]thiazole typically involves the cyclization of appropriate precursors. One classical method involves the Jacobsen cyclization of thioamide to the corresponding thiazole derivative using aqueous potassium ferricyanide as an oxidant . Another method includes the reaction of thioacetamide with substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzofuro[4,5-d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or thiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted benzofurothiazoles.

Mechanism of Action

The mechanism of action of 2-Methylbenzofuro[4,5-d]thiazole, particularly in medicinal applications, involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters, and their inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating disorders like depression and Parkinson’s disease . The compound interacts with the active site of the enzyme, preventing it from catalyzing the deamination reaction.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Synthetic Complexity: Azuleno[6,5-d]thiazoles require multi-step syntheses involving deacetylation and bromination, while thiazolo[4,5-d]thiazoles are accessible via the Hantzsch reaction .
  • Substituent Impact: Methyl groups (e.g., in 2-methylazuleno[6,5-d]thiazole) enhance stability and direct electrophilic substitution, whereas electron-withdrawing groups in thiazolo[4,5-d]thiazoles boost anticancer potency .

Table 2: Pharmacological Profiles of Fused Thiazole Derivatives

Compound Class Biological Activity Cell Lines/Enzymes Tested Key Findings
Thiazolo[4,5-d]thiazole Anticancer NUGC, DLD-1, HA22T, HEPG-2, MCF, HONE-1 IC₅₀ values <10 μM; non-toxic to WI-38 fibroblasts
Oxazolo[4,5-d]pyrimidine Antiviral, enzyme inhibition Fatty acid amide hydrolase (FAAH) 7-Amino derivatives inhibit FAAH (IC₅₀ ~1–5 μM)
Imidazo[4,5-d]thiazole Antifungal Toxoplasma gondii 2-Hydrazono derivatives show moderate activity; limited data on fused analogs
Azuleno[6,5-d]thiazole Underexplored N/A Brominated derivatives (e.g., 9a, 9b) may have photodynamic applications

Key Observations :

  • Anticancer Potency : Thiazolo[4,5-d]thiazoles exhibit broad-spectrum cytotoxicity against cancer cells, attributed to their planar fused systems and substituent flexibility .
  • Enzyme Targeting: Oxazolo[4,5-d]pyrimidines demonstrate selective inhibition of FAAH, a key enzyme in endocannabinoid metabolism .
  • Unmet Potential: Azuleno[6,5-d]thiazoles and imidazo[4,5-d]thiazoles require further biological evaluation to unlock therapeutic applications .

Reactivity and Functionalization

  • Thiazolo[4,5-d]thiazoles : React with diazonium salts (e.g., benzenediazonium chloride) to form aryl-substituted derivatives, enabling diversification for structure-activity studies .
  • Azuleno[6,5-d]thiazoles: Bromination in aqueous THF yields quinonoid structures (e.g., 9a, 9b), suggesting utility in materials science or photosensitizers .
  • Oxazolo[4,5-d]pyrimidines : Chlorination at the 7-position facilitates nucleophilic substitution with amines, enhancing pharmacokinetic properties .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

2-methylfuro[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3

InChI Key

JXGWTAZXILJVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2C=CO3

Origin of Product

United States

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